

An In-depth Technical Guide to Spiro[2.3]hexane-1-carboxylic Acid

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Compound of Interest

Compound Name: *Spiro[2.3]hexane-1-carboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Strained Scaffolds in Modern Chemistry

The pursuit of novel molecular architectures that can confer unique physicochemical and biological properties is a cornerstone of modern drug discovery and materials science. Among these, strained ring systems have garnered considerable attention for their ability to present substituents in well-defined three-dimensional space, thereby offering new avenues for molecular design. **Spiro[2.3]hexane-1-carboxylic acid**, a fascinating molecule embodying the fusion of a cyclopropane and a cyclobutane ring, stands out as a building block with significant potential. Its inherent ring strain not only dictates its reactivity but also makes it a valuable scaffold for creating conformationally restricted analogues of biologically important molecules. [1] This guide provides a comprehensive technical overview of **Spiro[2.3]hexane-1-carboxylic acid**, from its fundamental properties to its synthesis and potential applications.

Section 1: Core Molecular Attributes

Spiro[2.3]hexane-1-carboxylic acid is a saturated bicyclic compound with a carboxylic acid functional group attached to the cyclopropane ring. The spirocyclic nature of the carbon skeleton, where the two rings share a single carbon atom, imposes significant conformational rigidity.

Physicochemical and Structural Data

A summary of the key identification and physical properties of **Spiro[2.3]hexane-1-carboxylic acid** is presented in the table below.

Property	Value	Source(s)
CAS Number	17202-56-1	
Molecular Formula	C ₇ H ₁₀ O ₂	[2]
Molecular Weight	126.15 g/mol	[2]
IUPAC Name	spiro[2.3]hexane-1-carboxylic acid	[2]
SMILES	C1CC2(C1)CC2C(=O)O	[2] [3]
InChIKey	VVSCGNLRDCLHAN-UHFFFAOYSA-N	[2] [3]
Predicted Melting Point	41.53 °C	[4]
Predicted Water Solubility	7694.68 mg/L	[4]
Predicted XlogP	1.4	[2] [3]

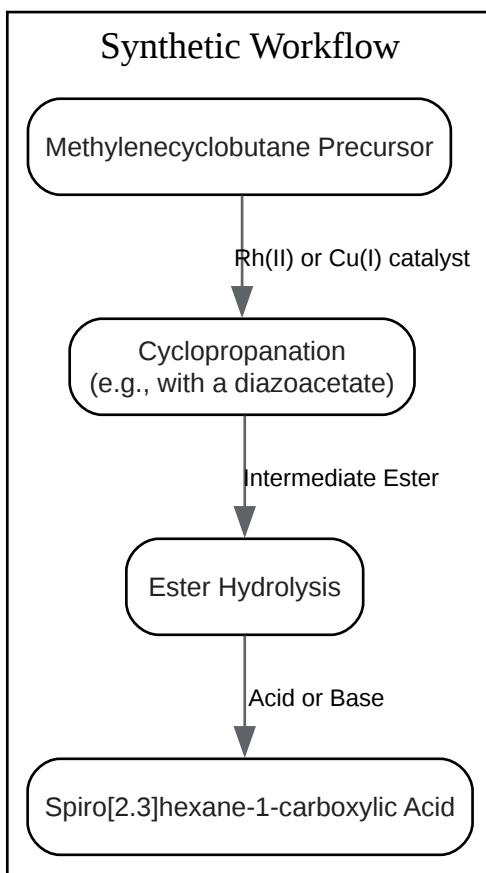
Section 2: Synthesis Strategies

The synthesis of spiro[2.3]hexane derivatives often leverages the construction of the highly strained cyclopropane ring onto a pre-existing cyclobutane scaffold. While a specific, detailed protocol for the direct synthesis of **Spiro[2.3]hexane-1-carboxylic acid** is not readily available in public literature, general methodologies for creating the spiro[2.3]hexane core are well-documented. These strategies typically involve cyclopropanation reactions.

General Synthetic Approach: Cyclopropanation

A plausible and commonly employed route to spiro[2.3]hexane systems involves the reaction of a methylenecyclobutane derivative with a carbene or carbenoid species. For the synthesis of the title compound, a logical precursor would be a methylenecyclobutane bearing a group that can be converted to a carboxylic acid.

A generalized workflow for this synthetic strategy is outlined below:



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*A generalized synthetic workflow for **Spiro[2.3]hexane-1-carboxylic acid**.*

Experimental Protocol: A Representative Cyclopropanation

The following protocol is a conceptual illustration based on known transformations for similar structures, such as the synthesis of 5-azaspiro[2.3]hexane derivatives where a rhodium-catalyzed cyclopropanation was employed.

Step 1: Rhodium-Catalyzed Cyclopropanation of a Methylenecyclobutane Ester

- To a solution of the appropriate methylenecyclobutane precursor in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II)

acetate dimer ($\text{Rh}_2(\text{OAc})_4$).

- Heat the mixture to reflux.
- Slowly add a solution of a diazoacetate (e.g., ethyl diazoacetate) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the highly reactive diazo species and minimize side reactions.
- After the addition is complete, continue to stir the reaction at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the resulting crude ester, Ethyl spiro[2.3]hexane-1-carboxylate, by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

- Dissolve the purified ester from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
- Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
- Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.
- Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Spiro[2.3]hexane-1-carboxylic acid**.

This protocol serves as a foundational methodology. The choice of catalyst, solvent, and reaction conditions may require optimization for specific substrates to achieve high yields and purity.

Section 3: Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of **Spiro[2.3]hexane-1-carboxylic acid**. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the rigid, bicyclic nature of the molecule.
 - The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[5]
 - The protons on the cyclopropane ring, being highly shielded, would appear in the upfield region, likely between 0.5 and 2.0 ppm. The proton on the same carbon as the carboxylic acid would be deshielded relative to the other cyclopropyl protons.
 - The protons on the cyclobutane ring would likely appear as complex multiplets in the range of 1.5-2.5 ppm.
- ^{13}C NMR:
 - The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170 and 185 ppm.[5]
 - The spiro carbon, being a quaternary center, would likely appear between 30 and 50 ppm.
 - The carbons of the cyclopropane ring would be significantly shielded, appearing in the upfield region of the spectrum, generally between 10 and 35 ppm.
 - The carbons of the cyclobutane ring would resonate at slightly lower field than the cyclopropane carbons, likely in the 20-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **Spiro[2.3]hexane-1-carboxylic acid** is expected to show characteristic absorptions for the carboxylic acid functional group:

- A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} , which is a hallmark of hydrogen-bonded carboxylic acids.[5][6]
- A strong and sharp C=O stretching absorption between 1700 and 1725 cm^{-1} .[6]
- A C-O stretching band in the region of 1200-1300 cm^{-1} .
- C-H stretching bands for the sp^3 hybridized carbons of the rings will appear just below 3000 cm^{-1} .

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 126$. The fragmentation pattern would likely involve the loss of the carboxyl group and rearrangements of the strained ring system. Predicted adducts for high-resolution mass spectrometry include:

- $[\text{M}+\text{H}]^+$: 127.07536 m/z [3]
- $[\text{M}+\text{Na}]^+$: 149.05730 m/z [3]
- $[\text{M}-\text{H}]^-$: 125.06080 m/z [3]

Section 4: Reactivity and Applications in Drug Discovery

The chemical behavior of **Spiro[2.3]hexane-1-carboxylic acid** is largely dictated by the high ring strain of the spirocycle and the reactivity of the carboxylic acid group.

Reactivity Profile

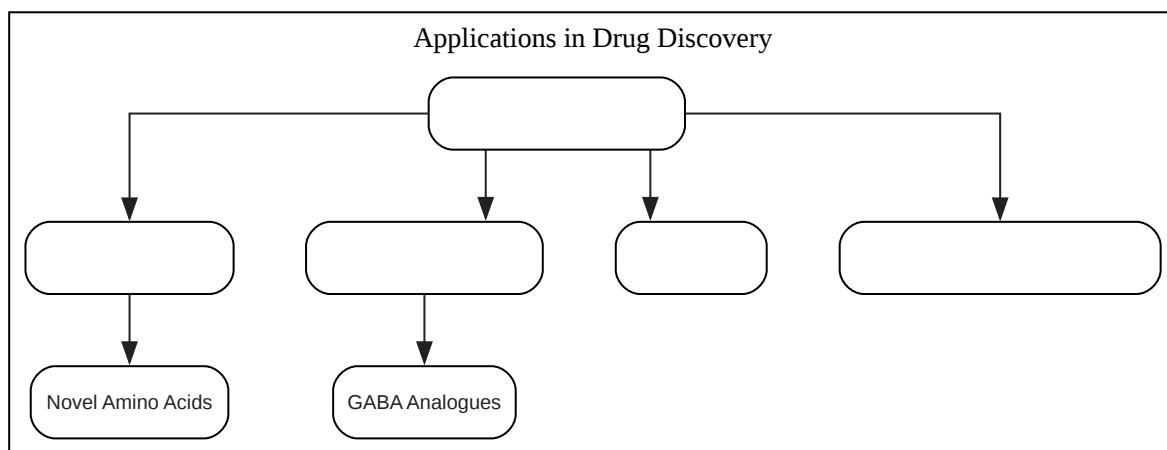
The strained cyclopropane and cyclobutane rings can undergo ring-opening reactions under certain conditions, such as with strong acids, bases, or in the presence of transition metals. This reactivity can be harnessed for further synthetic transformations. The carboxylic acid group undergoes typical reactions, such as esterification, amidation, and reduction to the corresponding alcohol.

Role in Medicinal Chemistry and Drug Design

Spiro[2.3]hexane derivatives are gaining traction in drug discovery for several reasons:

- Conformational Rigidity: The rigid spirocyclic scaffold can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target and can lead to improved potency and selectivity.
- Bioisosteric Replacement: The spiro[2.3]hexane moiety can serve as a bioisostere for other, more common chemical groups. Its three-dimensional nature provides a way to explore new chemical space around a pharmacophore.
- Novel Scaffolds: As the pharmaceutical industry seeks to move beyond "flat" aromatic compounds, sp^3 -rich scaffolds like spiro[2.3]hexane are of increasing interest.[\[1\]](#)

Derivatives of spiro[2.3]hexane have been investigated as conformationally restricted analogues of γ -aminobutyric acid (GABA), an important neurotransmitter.[\[7\]](#) The synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid highlights the utility of this scaffold in creating novel amino acid structures.[\[7\]](#)



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The utility of the spiro[2.3]hexane scaffold in drug discovery.

Section 5: Safety and Handling

According to aggregated GHS data, **Spiro[2.3]hexane-1-carboxylic acid** is classified as a hazardous substance.[\[2\]](#)

- Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

- Precautionary Measures:

- Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
- Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
- Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
- Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Spiro[2.3]hexane-1-carboxylic acid is a valuable and intriguing building block for chemical synthesis and drug discovery. Its unique, strained spirocyclic structure offers a rigid framework for the precise positioning of functional groups, opening up new possibilities for the design of novel therapeutics and other functional molecules. While its synthesis can be challenging due to the inherent ring strain, established methods for cyclopropanation provide viable routes to this and related compounds. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of compounds like **Spiro[2.3]hexane-1-carboxylic acid** in the repertoire of the modern chemist is set to increase.

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